Cas no 1335560-91-2 ((2R)-4,4,4-trifluorobutan-2-amine)
(2R)-4,4,4-trifluorobutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4,4,4-trifluorobutan-2-amine
- (2R)-4,4,4-Trifluorobutan-2-amine
- (1R)-3,3,3-Trifluoro-1-methyl-propylamine
- (2R)-4,4,4-trifluorobutan-2-amine
-
- Inchi: 1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3
- InChI Key: HKEQNJJYWZWKMC-UHFFFAOYSA-N
- SMILES: FC(CC(C)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.2
- Topological Polar Surface Area: 26
(2R)-4,4,4-trifluorobutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00220-5g |
(R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 95 | 5g |
$1500 | 2021-06-26 | |
| Enamine | EN300-1642823-0.05g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 0.05g |
$1895.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-0.1g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 0.1g |
$1986.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-0.25g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 0.25g |
$2077.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-0.5g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 0.5g |
$2167.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-1.0g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 1g |
$2257.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-2.5g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 2.5g |
$4424.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-5.0g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 5g |
$6545.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-10.0g |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 10g |
$9704.0 | 2023-05-27 | ||
| Enamine | EN300-1642823-50mg |
(2R)-4,4,4-trifluorobutan-2-amine |
1335560-91-2 | 50mg |
$888.0 | 2023-09-22 |
(2R)-4,4,4-trifluorobutan-2-amine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (2R)-4,4,4-trifluorobutan-2-amine
Comprehensive Guide to (2R)-4,4,4-trifluorobutan-2-amine (CAS No. 1335560-91-2): Properties, Applications, and Market Insights
(2R)-4,4,4-trifluorobutan-2-amine (CAS No. 1335560-91-2) is a chiral amine compound featuring a trifluoromethyl group, which has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated amine derivative is valued for its unique stereochemistry and potential bioactivity. The compound's R-configuration at the chiral center makes it particularly interesting for asymmetric synthesis and drug development.
The molecular structure of (2R)-4,4,4-trifluorobutan-2-amine combines an amine functionality with a trifluorobutyl chain, creating a versatile building block for medicinal chemistry. Researchers have explored its use in developing central nervous system (CNS) drugs, as the fluorine atoms can enhance blood-brain barrier penetration. Recent studies suggest potential applications in neurological disorder treatments, aligning with current healthcare trends focusing on mental health and neurodegenerative diseases.
From a synthetic chemistry perspective, 1335560-91-2 serves as a valuable intermediate for constructing more complex fluorinated pharmaceutical compounds. The growing demand for fluorine-containing drugs (approximately 30% of new drug candidates contain fluorine) has increased interest in this compound. Its stability and reactivity profile make it suitable for various cross-coupling reactions and asymmetric transformations, addressing the pharmaceutical industry's need for efficient synthetic routes.
The compound's physicochemical properties include moderate water solubility (enhanced by protonation of the amine group) and good organic solvent compatibility. These characteristics facilitate its use in diverse chemical processes and formulation development. Analytical methods for (2R)-4,4,4-trifluorobutan-2-amine typically employ HPLC with chiral columns or NMR spectroscopy to verify enantiomeric purity, crucial for pharmaceutical applications where stereochemistry affects biological activity.
Current research trends highlight the compound's potential in developing next-generation antidepressants and anti-inflammatory agents, responding to the global mental health crisis and increasing autoimmune disease prevalence. The fluorine substitution pattern in 1335560-91-2 may contribute to improved metabolic stability and target binding affinity, key factors in modern drug design. These applications align with frequently searched topics in medicinal chemistry and drug discovery forums.
Manufacturers and suppliers of (2R)-4,4,4-trifluorobutan-2-amine typically offer it as a high-purity reagent (≥98%) for research purposes. The compound's market availability has expanded in recent years, reflecting growing demand from contract research organizations (CROs) and pharmaceutical developers. Proper storage recommendations include protection from moisture and oxidation, typically under inert atmosphere at controlled temperatures to maintain stability.
Environmental and safety considerations for 1335560-91-2 follow standard laboratory chemical handling protocols. While not classified as hazardous under normal conditions, prudent practices include using appropriate personal protective equipment (PPE) and engineering controls. The compound's environmental fate and toxicity profile are subjects of ongoing investigation as part of green chemistry initiatives in the pharmaceutical sector.
Future prospects for (2R)-4,4,4-trifluorobutan-2-amine appear promising, particularly in precision medicine applications. The combination of fluorine substitution and chiral amine functionality positions this compound as a valuable tool for addressing current challenges in targeted drug delivery and personalized therapeutics. These applications correspond with trending searches in biomedical research and pharmaceutical development communities.
Analytical challenges associated with 1335560-91-2 primarily involve ensuring enantiomeric purity during synthesis and storage. Advanced chromatographic techniques, particularly chiral stationary phase HPLC and supercritical fluid chromatography (SFC), have become essential for quality control. These methodologies address common researcher queries about characterizing and working with chiral fluorinated compounds.
The intellectual property landscape surrounding (2R)-4,4,4-trifluorobutan-2-amine includes patents covering synthetic methods and specific pharmaceutical applications. Recent patent filings indicate growing commercial interest, particularly in CNS-targeting therapeutics and metabolic disorder treatments. This aligns with pharmaceutical industry trends toward addressing neurological and metabolic diseases, which dominate current healthcare discussions and research funding priorities.
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